

General Synthesis Framework for Choline Salts

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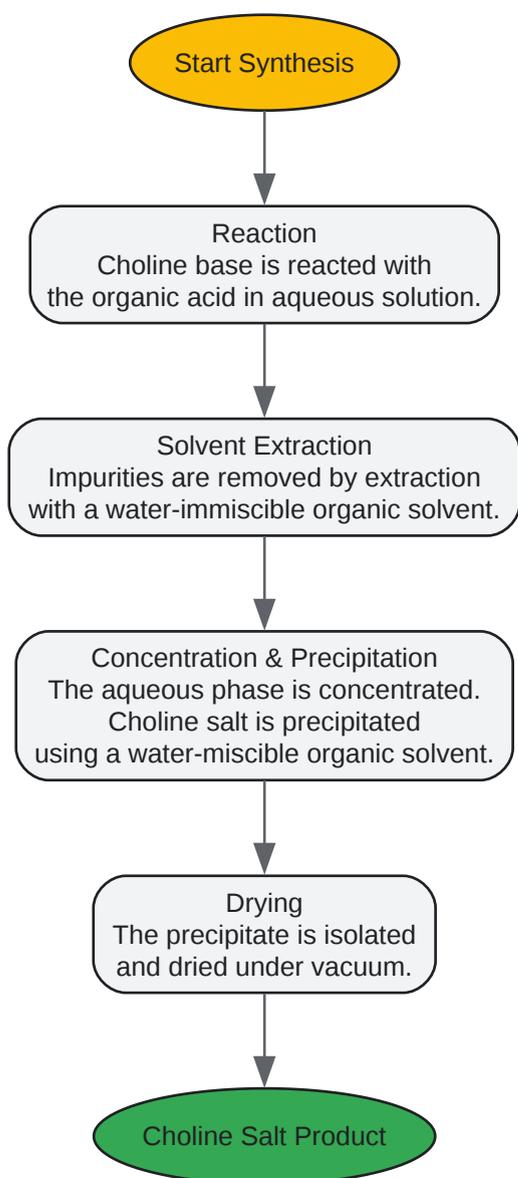
Compound Focus: Choline orotate

CAS No.: 24381-49-5

Cat. No.: S3349433

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The patented process for synthesizing choline salts involves a reaction between an acid and a choline base, followed by purification steps. The following diagram outlines the core workflow described.



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Figure 1. General workflow for the synthesis of choline salts

Key Materials and Steps from the Patent [1]:

- **Choline Source:** The process uses a choline base (choline hydroxide).
- **Acid Source:** The protocol is designed for various organic acids, including alpha-hydroxy acids (like glycolic, lactic, pyruvic acid) and aliphatic acids (like acetic, propionic acid). Orotic acid would be the specific acid used for **choline orotate**.
- **Reaction:** The choline base is reacted with the organic acid in an aqueous solution.
- **Purification:** The crude product in the aqueous phase is purified by:

- **Extraction:** Using a water-immiscible organic solvent (e.g., cyclohexane, diethyl ether) to remove hydrophobic impurities.
- **Precipitation:** Concentrating the aqueous phase and adding a water-miscible organic solvent (e.g., ethanol, isopropanol, acetone) to precipitate the choline salt.
- **Isolation:** The precipitate is filtered and dried under vacuum.

Chemical Data for Choline Orotate

The table below summarizes the basic chemical identification data available for **choline orotate**.

Table 1: Chemical Identification Data for Choline Orotate

Property	Details
IUPAC Name	2-Hydroxy-N,N,N-trimethylethanaminium 2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinecarboxylate [2]
Molecular Formula	C ₁₀ H ₁₇ N ₃ O ₅ [2] [3]
Average Mass	259.26 g/mol [2]
CAS Registry Number	24381-49-5 [2]
UNII	7TA4XO49BN [2]

Proposed Adaptation and Experimental Considerations

Given the lack of a direct protocol, the following outlines how the general method could be adapted and what key parameters would need definition.

Proposed Experimental Workflow for Choline Orotate:

- **Reaction:**
 - Dissolve orotic acid in a minimal volume of heated, deionized water.

- Slowly add a slight molar excess of an aqueous choline hydroxide solution (e.g., 45% w/w) with continuous stirring and cooling (maintain temperature below 25°C).
 - Monitor the pH to ensure complete salt formation.
- **Purification & Isolation:**
 - Transfer the reaction solution to a separatory funnel.
 - Wash multiple times with an organic solvent like diethyl ether or cyclohexane to remove non-polar by-products [1].
 - Separate and collect the aqueous phase.
 - Concentrate the aqueous solution under reduced pressure using a rotary evaporator until a slurry forms.
 - Precipitate the product by slowly adding a large volume of a solvent like ethanol or acetone with vigorous stirring.
 - Isolate the solid product via vacuum filtration.
 - **Drying & Characterization:**
 - Dry the precipitate thoroughly under high vacuum to remove all solvent and water traces.
 - Characterize the final product using techniques such as:
 - **Melting Point:** Determine and compare with literature values.
 - **HPLC / TLC:** Assess chemical purity.
 - **NMR Spectroscopy (¹H, ¹³C):** Confirm molecular structure and purity.
 - **Mass Spectrometry:** Verify molecular mass.

Critical Parameters and Safety

- **Molar Ratio and Stoichiometry:** The exact molar ratio of choline base to orotic acid must be optimized to maximize yield and purity.
- **Temperature Control:** The neutralization reaction may be exothermic. Precise temperature control during acid-base reaction is critical to prevent decomposition.
- **Solvent Selection:** The choice of solvent for precipitation (e.g., ethanol, isopropanol, acetone) can significantly impact crystal form, yield, and purity, and requires experimental optimization.
- **Safety:** Standard laboratory safety practices should be followed, including the use of personal protective equipment (PPE) when handling chemicals. The material safety data sheets (SDS) for all starting materials and solvents should be consulted prior to beginning work.

Research Recommendations

To proceed with the synthesis, I suggest you:

- **Consult Specialized Databases:** Search in-depth synthetic chemistry databases like Reaxys or SciFinder-n using the CAS Number (24381-49-5), which may yield journal articles or patents with full experimental details.
- **Analyze Related Salts:** Review synthesis protocols for structurally similar choline salts (e.g., choline citrate, choline bitartrate) for additional insights into reaction and purification techniques [4].
- **Empirical Optimization:** Use the general framework provided as a starting point for method development, focusing on optimizing the critical parameters of solvent, temperature, and stoichiometry.

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